2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, 4-fluorobenzylamine, and acetic anhydride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize the impact on workers and the environment.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
- 2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
- 2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-bromophenyl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the ethoxy and fluorophenyl groups can enhance its stability, solubility, and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-2-28-18-9-5-16(6-10-18)19-11-12-21(27)25(24-19)14-20(26)23-13-15-3-7-17(22)8-4-15/h3-12H,2,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZFMHKSZAKUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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